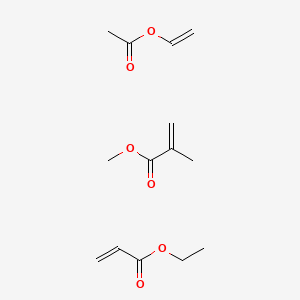
2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate
Cat. No. B8688149
Key on ui cas rn:
25767-84-4
M. Wt: 286.32 g/mol
InChI Key: POBJTXBGYJAJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187611B2
Procedure details


Prepare polymeric foam in the manner described using a copolymer of 90.3 wt % methyl methacrylate, 7.1 wt % vinyl acetate and 2.6 wt % ethyl acrylate monomers. The copolymer has a glass transition temperature of 106° C. See Table 5 for process parameters and resulting foam properties.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=[CH2:16]>>[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8]([O:11][CH:12]=[CH2:13])(=[O:10])[CH3:9].[C:14]([O:18][CH2:19][CH3:20])(=[O:17])[CH:15]=[CH2:16] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepare polymeric foam in the manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting foam properties
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=C)C)(=O)OC.C(C)(=O)OC=C.C(C=C)(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
